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Compound of Interest

Compound Name: 2-Pyridinecarboxamide

Cat. No.: B142947

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Pyridinecarboxamide (also known as picolinamide), a key chemical intermediate and
structural motif in numerous pharmaceutical compounds. The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic characteristics, offering a foundational dataset for researchers in chemical
synthesis, drug discovery, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic
compounds. The *H and 13C NMR spectra of 2-Pyridinecarboxamide provide detailed
information about its proton and carbon environments.

'H NMR Spectral Data

The proton NMR spectrum of 2-Pyridinecarboxamide exhibits distinct signals corresponding
to the protons on the pyridine ring and the amide group. The chemical shifts are influenced by
the electron-withdrawing nature of the nitrogen atom and the carboxamide group.

Table 1: *H NMR Chemical Shifts for 2-Pyridinecarboxamide
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Proton Assignment

Chemical Shift (d) in ppm

(Solvent: CDCls)

Chemical Shift (d) in ppm
(Solvent: DMSO-de)

H6 8.58 8.89
H3 8.21 8.22
Amide-H (broad) 7.90 8.10
H4 7.86 7.81
H5 7.45 8.43
Amide-H (broad) 6.70 8.50

Data sourced from ChemicalBook.[1]

13C NMR Spectral Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The

chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: 3C NMR Chemical Shifts for 2-Pyridinecarboxamide

Carbon Assignment

Chemical Shift (d) in ppm (Solvent: DMSO-

ds)
C=0 167.9
C2 151.8
C6 148.5
Cc4 137.5
C5 126.2
C3 121.5
Data sourced from ChemicalBook.[2]
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 2-Pyridinecarboxamide shows
characteristic absorption bands for the amide and pyridine functionalities.

Table 3: Key IR Absorption Bands for 2-Pyridinecarboxamide

Functional Group Vibrational Mode Absorption Range (cm™1)
N-H (Amide) Stretching 3400 - 3100 (broad)

C-H (Aromatic) Stretching 3100 - 3000

C=0 (Amide I) Stretching ~1670

N-H (Amide II) Bending ~1580

C=C, C=N (Aromatic) Stretching 1600 - 1400

Data interpretation based on typical IR absorption ranges for amides and aromatic compounds.

[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
For 2-Pyridinecarboxamide, the absorption bands are attributed to 1t — 11* transitions in the
pyridine ring and n - 1t* transitions of the carbonyl group.

Table 4: UV-Vis Absorption Maxima (Amax) for 2-Pyridinecarboxamide

Electronic Transition Amax (nm) Solvent
1T - 1t* (Pyridine ring) ~224 Not specified
n - 1t* (Carbonyl group) ~274 Not specified

Data for a related pyridine carboxamide derivative suggests these absorption regions.[5] The
actual spectrum for 2-Pyridinecarboxamide is available on SpectraBase.
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve 5-10 mg of purified 2-Pyridinecarboxamide in approximately
0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean, dry NMR tube.[5]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

Data Acquisition: Acquire the *H and *C NMR spectra on a suitable NMR spectrometer (e.g.,
300 MHz or 500 MHz).

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction.

Analysis: Integrate the peaks in the *H NMR spectrum to determine proton ratios and
analyze the chemical shifts and coupling constants to assign the signals to the respective
nuclei.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: Grind a small amount (1-2 mg) of dry 2-Pyridinecarboxamide with
approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
Background Scan: Record a background spectrum of the empty sample holder.

Sample Scan: Record the IR spectrum of the sample from approximately 4000 to 400 cm~2.
The instrument software will automatically ratio the sample spectrum against the background
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spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol

Sample Preparation: Prepare a dilute solution of 2-Pyridinecarboxamide in a suitable UV-
transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted
to yield an absorbance reading between 0.1 and 1.0 at the Amax.

Blank Preparation: Fill a quartz cuvette with the pure solvent to be used as a reference
(blank).

Baseline Correction: Place the blank cuvette in the spectrophotometer and perform a
baseline correction across the desired wavelength range (e.g., 200-400 nm).

Sample Measurement: Replace the blank cuvette with a quartz cuvette containing the
sample solution.

Data Acquisition: Scan the absorbance of the sample solution over the same wavelength
range. The resulting spectrum will show the absorbance maxima (Amax) of 2-
Pyridinecarboxamide.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of

an organic compound like 2-Pyridinecarboxamide.
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Caption: General workflow for the spectroscopic characterization of 2-Pyridinecarboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Pyridinecarboxamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142947#spectroscopic-data-of-2-
pyridinecarboxamide-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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